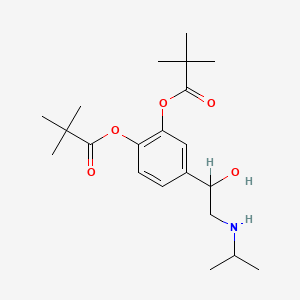
Dipivaloylisoproterenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipivaloylisoproterenol, also known as this compound, is a useful research compound. Its molecular formula is C21H33NO5 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ocular Applications
1.1 Prodrug Characteristics
Dipivaloylisoproterenol, also known as dipivefrin, is an ocular prodrug of epinephrine. It is designed to enhance corneal penetration and improve the bioavailability of epinephrine in the treatment of glaucoma. The prodrug form allows for better solubility and permeability, which are crucial for effective ocular delivery. Studies have demonstrated that this compound can significantly increase the therapeutic index compared to epinephrine, reducing systemic side effects associated with direct administration of the active drug .
1.2 Mechanism of Action
Upon administration, this compound is hydrolyzed by corneal esterases into epinephrine, which then exerts its pharmacological effects by activating beta-adrenergic receptors. This mechanism not only facilitates better absorption but also enhances the drug's efficacy in lowering intraocular pressure .
1.3 Efficacy Studies
Research indicates that this compound has a lipophilicity approximately 600 times greater than epinephrine, leading to improved corneal penetration and therapeutic outcomes. A study reported that 60% to 75% of the instilled prodrug was recovered in the eye, showcasing its effective ocular delivery profile .
| Parameter | This compound | Epinephrine |
|---|---|---|
| Lipophilicity | 600-fold | Baseline |
| Recovery in Eye | 60%-75% | N/A |
| Therapeutic Index | Higher | Lower |
Cardiovascular Applications
2.1 Cardiotonic Effects
In cardiology, this compound has been explored for its potential cardiotonic effects. Research has indicated that compounds related to isoproterenol can influence myocardial function and have implications for heart failure management. In particular, studies have shown that isoproterenol can induce myocardial injury but may also have therapeutic roles when used judiciously .
2.2 Case Studies
One notable case involved patients with pulmonary artery hypertension who were treated with sublingual isoproterenol. The results demonstrated significant improvements in cardiopulmonary parameters, suggesting that beta-adrenergic stimulation could be beneficial in specific cardiac conditions .
| Case Study Parameter | Before Treatment | After Treatment |
|---|---|---|
| Mean Pulmonary Artery Pressure | Elevated | Reduced |
| Cardiac Index | Low | Improved |
Summary of Findings
The applications of this compound span both ocular and cardiovascular domains, showcasing its versatility as a pharmacological agent. Its design as a prodrug enhances its effectiveness in treating glaucoma while minimizing systemic side effects associated with traditional epinephrine administration. In cardiology, its relationship with isoproterenol highlights potential therapeutic avenues for managing heart conditions.
Eigenschaften
CAS-Nummer |
65114-85-4 |
|---|---|
Molekularformel |
C21H33NO5 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H33NO5/c1-13(2)22-12-15(23)14-9-10-16(26-18(24)20(3,4)5)17(11-14)27-19(25)21(6,7)8/h9-11,13,15,22-23H,12H2,1-8H3 |
InChI-Schlüssel |
CBSXCMCOPDQXAD-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Synonyme |
dipivaloylisoproterenol dipivalylisoproterenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















